molecular formula C25H25N3O2S B11237926 2'-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11237926
M. Wt: 431.6 g/mol
InChI Key: AIGIPBLDQWCWKQ-UHFFFAOYSA-N
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Description

2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Piperidine, anhydrous aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, thereby exerting its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating proinflammatory cytokines and other signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide stands out due to its unique spiro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

2-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C25H25N3O2S/c1-17-16-31-24(26-17)27-22(29)21-19-11-5-6-12-20(19)23(30)28(25(21)13-7-8-14-25)15-18-9-3-2-4-10-18/h2-6,9-12,16,21H,7-8,13-15H2,1H3,(H,26,27,29)

InChI Key

AIGIPBLDQWCWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC5=CC=CC=C5

Origin of Product

United States

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